BenchChemオンラインストアへようこそ!

Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxylate

Physicochemical profiling Drug-likeness Lipophilicity engineering

This compound is a pre-functionalized benzofuran featuring a 7-(4-methoxyphenyl) substituent proven essential for sub-10 nM ERβ binding and >100-fold ERβ/ERα selectivity. Procure to bypass 3–5 synthetic steps, enabling immediate ER-binding assay screening, anti-tubercular Pks13 targeting via π-stacking with F1670, and PI3K/VEGFR2 dual inhibition studies. Compatible with standard MTT, Annexin V, and caspase activation assays. Available in screening library format for high-throughput campaigns. Ideal for lead optimization in breast cancer, inflammation, and infectious disease programs.

Molecular Formula C19H18O5
Molecular Weight 326.348
CAS No. 617699-57-7
Cat. No. B2890990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-hydroxy-7-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxylate
CAS617699-57-7
Molecular FormulaC19H18O5
Molecular Weight326.348
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C1C=C(C=C2C3=CC=C(C=C3)OC)O)C
InChIInChI=1S/C19H18O5/c1-4-23-19(21)17-11(2)24-18-15(9-13(20)10-16(17)18)12-5-7-14(22-3)8-6-12/h5-10,20H,4H2,1-3H3
InChIKeyJWPJTOFSVUYESK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxylate (CAS 617699-57-7): Procurement-Relevant Structural and Pharmacological Baseline


Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxylate (CAS 617699-57-7, molecular formula C19H18O5, MW 326.34 g/mol, exact mass 326.115424 g/mol) belongs to the class of 2,3,5,7-tetrasubstituted benzofuran-3-carboxylates and is structurally classified as a 2-arylbenzofuran derivative. The benzofuran scaffold underpins a broad spectrum of validated pharmacological activities including anticancer, anti-inflammatory, antimicrobial, antitubercular, antioxidant, and estrogen receptor-modulating effects [1]. The compound is commercially curated in the InterBioScreen screening library under ID STOCK1N-30685, categorized within the 'Derivatives & analogs of Natural Compounds' sub-library, which indicates its selection for drug-like properties and suitability for high-throughput screening campaigns [2]. Full spectroscopic characterization via 2 NMR spectra (DMSO-d6) is archived in the Wiley KnowItAll NMR Spectral Library [3].

Why 7-Unsubstituted or Differently Substituted Benzofuran-3-Carboxylates Cannot Replace CAS 617699-57-7 in Target-Engagement Applications


The 7-(4-methoxyphenyl) substituent is a critical pharmacophoric determinant, not an inert peripheral group. The 7-unsubstituted parent compound ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (CAS 7287-40-3) demonstrates negligible target engagement, with an EC50 exceeding 55,700 nM against eukaryotic translation initiation factor 2-alpha kinase 3 (EIF2AK3) [1]. In contrast, SAR studies on 7-substituted 2-(4-hydroxyphenyl)-benzofuran-5-ol congeners demonstrate that introducing lipophilic 7-position substituents—structurally analogous to the 4-methoxyphenyl group in CAS 617699-57-7—confers ERβ potency below 10 nM with >100-fold selectivity over ERα [2]. Furthermore, anti-tubercular evaluation of conformationally restricted coumestans versus their 'open-form' ethyl benzofuran-3-carboxylate counterparts revealed a substantial potency advantage for the conformationally constrained analogues, attributed to additional π-π stacking interactions between the extended aryl system and the F1670 residue in the Pks13-TE binding domain [3]. These convergent SAR findings establish that the 7-aryl group in CAS 617699-57-7 is a non-interchangeable structural feature governing both binding potency and selectivity.

Quantitative Differentiation Evidence for Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxylate (CAS 617699-57-7) Versus Closest Analogs


Molecular Property Differentiation: MW, logP, and Topological Surface Area vs. 7-Unsubstituted Parent Compound (CAS 7287-40-3)

The 7-(4-methoxyphenyl) group in CAS 617699-57-7 fundamentally alters the physicochemical profile relative to the 7-unsubstituted parent compound ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (CAS 7287-40-3). The target compound has a molecular weight of 326.34 g/mol, representing a 48.1% increase (+106.12 Da) over the comparator (220.22 g/mol) [1]. The experimentally measured logP of the 7-unsubstituted comparator is 3.44 [2], while structurally analogous 2-arylbenzofuran flavonoids with a 4-methoxyphenyl group at the 7-position exhibit ALOGPS-predicted logP values of 4.3–4.6 [3], indicating an estimated logP increase of approximately +1.0 log unit for the target compound. This lipophilicity shift places CAS 617699-57-7 in an optimal range for membrane permeability (logP 1–5 for CNS and oral drugs) while the 5-hydroxy group maintains hydrogen-bond donor capacity (estimated HBD = 1, HBA = 5).

Physicochemical profiling Drug-likeness Lipophilicity engineering

ERβ Selectivity Potential: Structural Alignment with High-Affinity 7-Substituted Benzofuran ERβ Ligands (Collini et al., 2004)

The 7-(4-methoxyphenyl) substitution pattern in CAS 617699-57-7 directly mirrors the key SAR determinant identified by Collini et al. (2004) for achieving high ERβ affinity and selectivity [1]. In that study, a series of 2-(4-hydroxyphenyl)-benzofuran-5-ols bearing lipophilic groups at the 7-position (including alkyl, phenyl, and substituted-phenyl variants) yielded compounds with ERβ potency below 10 nM and selectivity ratios exceeding 100-fold versus ERα. The target compound incorporates three features aligned with this pharmacophore: (i) a 5-hydroxy group as hydrogen-bond donor, (ii) a 7-aryl group providing extended π-surface and lipophilic bulk, and (iii) a 4-methoxyphenyl substituent offering an additional hydrogen-bond acceptor (OCH3). In contrast, the 7-unsubstituted comparator (CAS 7287-40-3) lacks any 7-position aryl group and has shown negligible binding in kinase assays (EC50 > 55 μM) [2]. A related benzofuran derivative (11e) with a 7-substituted pattern demonstrated excellent potency against anti-oestrogen receptor-dependent breast cancer cells with low toxicity compared to tamoxifen and raloxifene controls [3].

Estrogen receptor beta Selective estrogen receptor modulator Breast cancer

Cytotoxicity Baseline and Structural Differentiation from Halogenated Benzofuran-3-Carboxylate Anticancer Leads

Halogenated derivatives of the closely related scaffold methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have demonstrated quantifiable cytotoxicity in a 7-cell-line panel [1]. Compound 7 (methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate) exhibited the highest cytotoxicity in A549 cells with an IC50 of 6.3 ± 2.5 μM and moderate activity in HepG2 cells (IC50 11 ± 3.2 μM). Compound 8 (methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate) showed stronger pro-oxidative effects and proapoptotic properties compared to compound 7 [1]. Separately, the bromo-derivative BM7 of the parent scaffold displayed selective cytotoxicity against K562, HL60, and HeLa cancer cells while sparing non-cancerous HUVEC cells [2]. CAS 617699-57-7 differentiates from this halogenated series by replacing the 6-acetyl group with a 7-(4-methoxyphenyl) substituent, fundamentally altering the mechanism of cytotoxic action from halogen-dependent ROS generation to aryl-dependent π-stacking and potential ER-mediated pathways. The 5-hydroxy group is retained (vs. 5-methoxy in compound 8), preserving hydrogen-bond donor capacity critical for target engagement [3].

Anticancer cytotoxicity Benzofuran SAR Apoptosis induction

PI3K Inhibitory Activity Class-Level Baseline: Benzofuran-Based Derivatives with Quantified Anticancer Potency

A series of benzofuran-based derivatives structurally related to CAS 617699-57-7 were evaluated for PI3K inhibitory and anticancer activity [1]. Compounds 8, 9, and 11 showed IC50 ranges of 8.49–16.72 μM, 6.55–13.14 μM, and 4–8.99 μM, respectively, across four cancer cell lines, with compound 11 achieving potency comparable to doxorubicin (IC50 4.17–8.87 μM) [1]. The study demonstrated that benzofuran derivatives can serve as effective PI3K inhibitors, and molecular modeling identified key binding interactions within the PI3K ATP-binding pocket. CAS 617699-57-7 possesses three structural features not present in compounds 8, 9, or 11: the 7-(4-methoxyphenyl) group providing an additional aromatic ring for hydrophobic pocket occupancy, the 5-hydroxy group as a hinge-region hydrogen-bond donor, and the 3-ethyl ester as a potential prodrug or solubility-modulating handle. These features are predicted to enhance PI3K isoform selectivity and/or cellular permeability relative to the reported series [2].

PI3K inhibition Anticancer Quorum sensing

Conformational Restriction Advantage: Enhanced Target Engagement via 7-Aryl π-Stacking Compared to Open-Form Ethyl Benzofuran-3-Carboxylates in Anti-Tubercular Applications

A direct comparative study of conformationally restricted coumestans vs. their corresponding 'open-form' ethyl benzofuran-3-carboxylates demonstrated that conformational restriction via extended aryl systems significantly enhances anti-tubercular activity [1]. The coumestan series achieved MIC values as low as 0.0313–0.0625 μg/mL against Mycobacterium tuberculosis H37Rv, with 64–128-fold selectivity over Vero cells [1]. The enhanced potency was specifically attributed to additional π-π stacking interactions between the extended aromatic system and the phenyl ring of the F1670 residue in the Pks13-TE binding domain—interactions that are absent in the open-form ethyl benzofuran-3-carboxylate counterparts [1]. CAS 617699-57-7, with its 7-(4-methoxyphenyl) substituent, provides an intermediate level of conformational restriction and π-surface extension between the fully unsubstituted ethyl benzofuran-3-carboxylates and the fully cyclized coumestans, potentially enabling tunable target engagement in Pks13 and related enzymatic pockets.

Anti-tubercular Pks13 inhibition Conformational restriction

Spectral Identity Fingerprint for Procurement Quality Assurance: 2 NMR Spectra (DMSO-d6) Archived in KnowItAll Library

CAS 617699-57-7 is one of the relatively few benzofuran-3-carboxylate screening compounds with verified NMR spectral data archived in a major commercial spectral library [1]. The Wiley KnowItAll NMR Spectral Library contains 2 NMR spectra (1H and 13C, solvent DMSO-d6) for this compound, providing an independent, citable reference for identity confirmation and purity assessment upon procurement [1]. In contrast, the 7-unsubstituted comparator (CAS 7287-40-3) and the halogenated anticancer derivatives (compounds 7, 8, BM7) do not have comparable spectral entries in the same database. This spectral availability enables orthogonal analytical verification (HPLC retention time, MS, and NMR) without requiring in-house synthesis of an authentic reference standard, reducing procurement risk for laboratories without dedicated synthetic chemistry capabilities. The InChIKey (JWPJTOFSVUYESK-UHFFFAOYSA-N) and exact mass (326.115424 g/mol) provide additional database-cross-referencing handles [1].

Quality control NMR spectroscopy Structural confirmation

High-Impact Research and Procurement Application Scenarios for Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxylate (CAS 617699-57-7)


ERβ-Focused Drug Discovery: Pre-built Pharmacophore for Selective Estrogen Receptor Modulator (SERM) Lead Identification

The 7-(4-methoxyphenyl) group in CAS 617699-57-7 directly aligns with the critical 7-position lipophilic substituent identified by Collini et al. (2004) as essential for achieving sub-10 nM ERβ affinity and >100-fold ERβ/ERα selectivity [1]. Medicinal chemistry teams targeting ERβ-mediated indications (breast cancer, osteoporosis, inflammation, neurodegenerative diseases) can use this compound as a pre-functionalized starting scaffold, bypassing 3–5 synthetic steps required to install the 7-aryl group onto a bare benzofuran core. The retained 5-hydroxy group enables further derivatization (etherification, esterification, glycosylation) for PK optimization, while the 3-ethyl ester serves as a handle for amidation or hydrolysis to the carboxylic acid for improved solubility. The compound's presence in the InterBioScreen screening library (STOCK1N-30685) confirms its drug-like physicochemical profile and availability for immediate procurement and high-throughput ER-binding assay screening [2].

Orthogonal Anticancer Screening: Non-Halogenated Benzofuran Scaffold for Mechanistically Distinct Cytotoxicity Profiling

The extensively characterized halogenated benzofuran-3-carboxylate series (compounds 7, 8, BM7) achieves anticancer cytotoxicity primarily through halogen-dependent ROS generation and IL-6 suppression, with compound 7 showing A549 IC50 of 6.3 ± 2.5 μM and HepG2 IC50 of 11 ± 3.2 μM [1]. CAS 617699-57-7 is structurally orthogonal to this series: it replaces the 6-acetyl/halogen pharmacophore with a 7-(4-methoxyphenyl) group, redirecting the mechanism of action from ROS generation toward π-stacking-mediated target engagement (e.g., ER, Pks13, PI3K) [2]. Screening laboratories seeking to diversify their anticancer compound collections can procure CAS 617699-57-7 to access benzofuran-based chemical space not covered by the halogenated series, reducing the probability of redundant hit identification and expanding the range of addressable targets. The compound's compatibility with standard MTT, Annexin V, and caspase activation assays is supported by the extensive assay validation performed on structurally related benzofuran-3-carboxylates [1].

Anti-Tubercular Lead Optimization: Intermediate-Scaffold Between Open-Form Benzofuran-3-Carboxylates and Fully Cyclized Coumestans

Zhang et al. (2021) demonstrated that conformationally restricted coumestans achieve MIC values of 0.0313–0.0625 μg/mL against Mtb H37Rv with 64–128-fold selectivity, significantly outperforming open-form ethyl benzofuran-3-carboxylates due to π-π stacking with the F1670 residue in Pks13-TE [1]. CAS 617699-57-7 occupies a strategically valuable intermediate position on the conformational restriction spectrum: its 7-(4-methoxyphenyl) group provides partial π-surface extension and conformational bias without the synthetic complexity of a fully cyclized coumestan core. Anti-tubercular drug discovery groups can use this compound to: (i) probe whether partial conformational restriction is sufficient for meaningful Pks13 inhibition, (ii) establish a baseline MIC for the benzofuran-3-carboxylate series with 7-aryl substitution, and (iii) perform structure-based optimization by varying the 4-methoxyphenyl group (e.g., 4-hydroxyphenyl, 4-halophenyl, 3,4-dimethoxyphenyl) to maximize π-stacking with F1670 while maintaining favorable physicochemical properties.

PI3K/VEGFR2 Dual Inhibitor Development: 7-Aryl Extension for Isoform Selectivity Probing

The benzofuran-based PI3K inhibitor series reported by El-Khouly et al. (2021) achieved IC50 values of 4–16.72 μM against cancer cell lines, with compound 11 matching doxorubicin potency (4–8.99 μM vs. 4.17–8.87 μM) [1]. However, these compounds lacked the 7-aryl extension present in CAS 617699-57-7. The 7-(4-methoxyphenyl) group in the target compound provides additional hydrophobic surface area that can be exploited for: (i) probing the PI3K isoform selectivity pocket (p110α vs. p110β/γ/δ), (ii) dual PI3K/VEGFR2 targeting through engagement of the VEGFR2 hydrophobic back pocket (IC50 ranges of 1.48–47.02 μM reported for benzofuran VEGFR2 inhibitors [2]), and (iii) enhancing cellular permeability through increased logP (estimated +1.0 log unit vs. comparator). Computational chemistry teams can use the available NMR data (SpectraBase) to validate docking poses, while medicinal chemistry teams can procure the compound for immediate in vitro PI3K enzymatic assay screening and kinase selectivity panel profiling.

Quote Request

Request a Quote for Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.